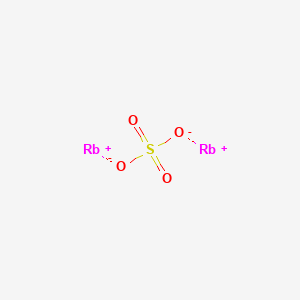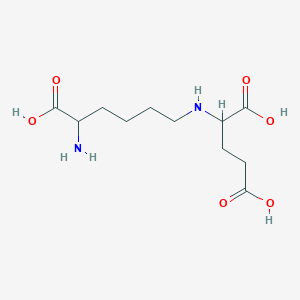
L-Saccharopin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Saccharopin is an intermediate compound in the metabolism of the amino acid lysine. It is formed by the condensation of lysine and alpha-ketoglutarate and plays a crucial role in the lysine degradation pathway in mammals and higher plants . This compound is also involved in the alpha-aminoadipate pathway, which is essential for lysine biosynthesis in fungi and euglenids .
準備方法
Synthetic Routes and Reaction Conditions
L-Saccharopin is synthesized through the condensation of lysine and alpha-ketoglutarate, catalyzed by the enzyme lysine-ketoglutarate reductase (LKR). This reaction forms this compound, which is then hydrolyzed by saccharopine dehydrogenase (SDH) to produce glutamate and alpha-aminoadipate semialdehyde .
Industrial Production Methods
Industrial production of this compound typically involves microbial fermentation processes. Specific strains of microorganisms, such as Saccharomyces cerevisiae, are engineered to overproduce the enzymes required for the synthesis of this compound. The fermentation process is optimized to maximize yield and purity .
化学反応の分析
Types of Reactions
L-Saccharopin undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form alpha-aminoadipate semialdehyde and glutamate.
Reduction: The reduction of this compound is less common but can occur under specific conditions.
Substitution: This compound can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include NAD+ and specific dehydrogenases such as saccharopine dehydrogenase.
Reduction: Reducing agents like sodium borohydride can be used under controlled conditions.
Substitution: Strong nucleophiles such as ammonia or amines can facilitate substitution reactions.
Major Products Formed
Oxidation: The major products are alpha-aminoadipate semialdehyde and glutamate.
Reduction: Reduced forms of this compound, though less common.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
L-Saccharopin has several scientific research applications:
作用機序
L-Saccharopin exerts its effects through its role in the lysine degradation pathway. The enzyme lysine-ketoglutarate reductase catalyzes the condensation of lysine and alpha-ketoglutarate to form this compound. This compound is then hydrolyzed by saccharopine dehydrogenase to produce glutamate and alpha-aminoadipate semialdehyde . These reactions are crucial for maintaining nitrogen balance and energy production in cells .
類似化合物との比較
Similar Compounds
Hypusine: Another derivative of lysine involved in protein synthesis.
Palmitoylethanolamide: A compound related to fatty acid metabolism.
4-(γ-Glutamylamino)butanoic acid: Involved in glutamate metabolism.
Uniqueness
L-Saccharopin is unique due to its specific role in the lysine degradation pathway and its involvement in both biosynthesis and catabolism of lysine. Unlike other similar compounds, this compound is directly involved in the regulation of lysine levels in the body and has significant implications in metabolic disorders .
特性
IUPAC Name |
2-[(5-amino-5-carboxypentyl)amino]pentanedioic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O6/c12-7(10(16)17)3-1-2-6-13-8(11(18)19)4-5-9(14)15/h7-8,13H,1-6,12H2,(H,14,15)(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDGJAHTZVHVLOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNC(CCC(=O)O)C(=O)O)CC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
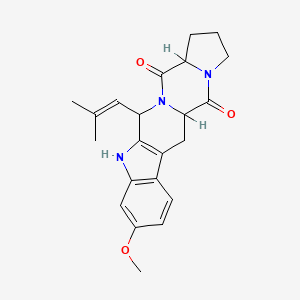
![2-[[2-[(2-acetamido-4-methylpentanoyl)amino]acetyl]amino]-N-(4-methyl-2-oxochromen-7-yl)-6-[(2,2,2-trifluoroacetyl)amino]hexanamide](/img/structure/B15285498.png)
![[1-[[4-[[3-(Benzenesulfonylmethyl)-5-methylphenoxy]methyl]phenyl]methyl]pyrrolidin-2-yl]methanol](/img/structure/B15285500.png)
![(2E)-3-[(4S)-2,2-DiMethyl-1,3-dioxolan-4-yl]-2-Methyl-2-propenoic acid ethyl ester](/img/structure/B15285517.png)

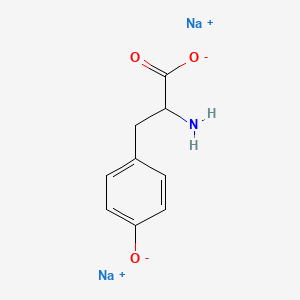
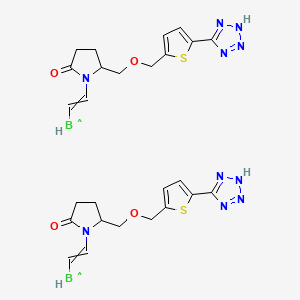
![(4S)-3-[(2S)-2-(Fmoc-amino)-3-methylbutanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic Acid](/img/structure/B15285541.png)
![6-(1,2-Dihydroxy-2-methylpropyl)-12-hydroxy-1,2,8,14,18,18-hexamethyl-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-9-en-17-one](/img/structure/B15285551.png)
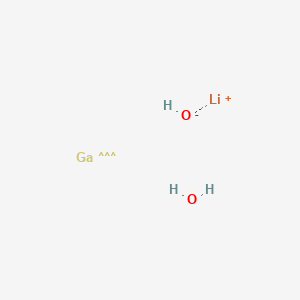
![8-(4-hydroxyphenyl)-2,2-dimethyl-7,8-dihydropyrano[3,2-g]chromen-6-one](/img/structure/B15285557.png)
![1-[3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-ethynyl-pyrimidine-2,4-dione](/img/structure/B15285560.png)
![(2R,3S,5R)-5-(4,5-dihydroimidazo[2,1-f]purin-3-yl)-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B15285579.png)
